N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}naphthalene-2-sulfonamide
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Overview
Description
N~2~-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-2-NAPHTHALENESULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, an ethylphenoxy group, and a naphthalenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-2-NAPHTHALENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 4-ethylphenol with a suitable alkylating agent to form 4-ethylphenoxyalkane. This intermediate is then reacted with hydrazine to form the corresponding hydrazone, which undergoes cyclization to yield the pyrazole ring. The final step involves the sulfonation of the naphthalene ring and subsequent coupling with the pyrazole derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques. The choice of solvents, temperature, and pressure conditions are critical factors that influence the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
N~2~-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-2-NAPHTHALENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N~2~-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-2-NAPHTHALENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N2-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-2-NAPHTHALENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-((4-ETHYLPHENOXY)METHYL)-N-(PHENYLCARBAMOTHIOYL)BENZAMIDES: These compounds share a similar ethylphenoxy group and have been studied for their antimicrobial properties.
2-(4-ETHYLPHENOXY)-N-(1-METHYL-4-PIPERIDINYL)ACETAMIDE: This compound also contains the ethylphenoxy moiety and has been investigated for its potential therapeutic applications.
Uniqueness
N~2~-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-2-NAPHTHALENESULFONAMIDE is unique due to its combination of a pyrazole ring, ethylphenoxy group, and naphthalenesulfonamide moiety.
Properties
Molecular Formula |
C22H21N3O3S |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[1-[(4-ethylphenoxy)methyl]pyrazol-4-yl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C22H21N3O3S/c1-2-17-7-10-21(11-8-17)28-16-25-15-20(14-23-25)24-29(26,27)22-12-9-18-5-3-4-6-19(18)13-22/h3-15,24H,2,16H2,1H3 |
InChI Key |
TVVGXPLYYLULEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCN2C=C(C=N2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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